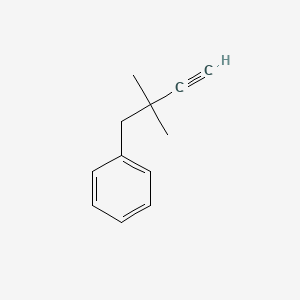

(2,2-Dimethylbut-3-yn-1-yl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylbut-3-ynylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14/c1-4-12(2,3)10-11-8-6-5-7-9-11/h1,5-9H,10H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSHWIWNKRSFDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Primary Synthetic Strategy: Sonogashira Cross-Coupling

<-3> A. Introduction

(2,2-Dimethylbut-3-yn-1-yl)benzene is a disubstituted alkyne with a neopentylbenzene scaffold. This structure is of interest in medicinal chemistry and materials science due to the conformational rigidity imparted by the gem-dimethyl group and the reactive handle provided by the terminal alkyne. This guide provides an in-depth analysis of the synthetic routes to this molecule, focusing on the underlying mechanisms, experimental protocols, and characterization.

B. Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to two primary synthetic strategies:

-

C-C Bond Formation via Cross-Coupling: This approach involves coupling a neopentylbenzene electrophile with an acetylene nucleophile. The Sonogashira coupling is the preeminent reaction for this transformation.

-

C-C Bond Formation via Nucleophilic Substitution: This strategy entails the reaction of a neopentylbenzene nucleophile (e.g., an organometallic reagent) with a propargyl electrophile.

This guide will focus on the Sonogashira coupling as the primary and most efficient route.

The Sonogashira coupling is a powerful and versatile reaction for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms. It typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][2][3]

Mechanistic Overview

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4]

-

Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl/vinyl halide (R¹-X) to form a Pd(II) complex.

-

Transmetalation: The copper acetylide (Cu-C≡C-R²) transfers the acetylide group to the Pd(II) complex, regenerating the Cu(I) catalyst.

-

Reductive Elimination: The Pd(II) complex undergoes reductive elimination to form the final product (R¹-C≡C-R²) and regenerate the Pd(0) catalyst.

-

-

Copper Cycle:

-

The Cu(I) salt reacts with the terminal alkyne (H-C≡C-R²) in the presence of a base to form a copper acetylide intermediate.

-

The following diagram illustrates the key steps in the Sonogashira coupling mechanism.

Caption: A diagram of the Sonogashira coupling mechanism.

Selection of Precursors

For the synthesis of this compound, the logical precursors are:

-

Aryl Halide: 1-(Iodomethyl)-2,2-dimethylbenzene or 1-(bromomethyl)-2,2-dimethylbenzene. The iodide is generally more reactive than the bromide in Sonogashira couplings.[3]

-

Terminal Alkyne: 3,3-Dimethyl-1-butyne (also known as tert-butylacetylene).[5] This alkyne is commercially available and its physical properties are well-documented.[6]

Detailed Experimental Protocol

This protocol is a representative procedure based on standard Sonogashira coupling conditions.[7]

Materials:

-

1-(Iodomethyl)-2,2-dimethylbenzene (1.0 eq)

-

3,3-Dimethyl-1-butyne (1.2 eq)[7]

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 eq)[7]

-

Copper(I) iodide (CuI) (0.10 eq)[7]

-

Triethylamine (Et₃N) (solvent and base)

-

Anhydrous Toluene (co-solvent, optional)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add PdCl₂(PPh₃)₂ (0.05 eq) and CuI (0.10 eq).

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Add anhydrous triethylamine via syringe. If using a co-solvent, add anhydrous toluene at this stage.

-

Add 1-(Iodomethyl)-2,2-dimethylbenzene (1.0 eq) to the stirred solution.

-

Slowly add 3,3-Dimethyl-1-butyne (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to 50-70 °C and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Proceed with aqueous work-up and purification.

The following diagram outlines the experimental workflow.

Caption: A flowchart of the Sonogashira coupling experimental procedure.

In-Process Controls & Optimization

-

Anhydrous and Anaerobic Conditions: While some modern protocols tolerate air and moisture, for optimal results, especially with sensitive substrates, maintaining an inert atmosphere is crucial to prevent catalyst deactivation and side reactions like Glaser coupling.[2]

-

Ligand Choice: For sterically hindered substrates like neopentyl halides, using bulky, electron-rich phosphine ligands can improve catalytic activity.[8]

-

Base: While triethylamine is common, other bases like diisopropylamine (DIPA) or pyrrolidine can be used. The choice of base can influence reaction rate and yield.[3]

-

Copper-Free Sonogashira: To avoid issues with copper, such as the formation of alkyne homocoupling byproducts, copper-free variations of the Sonogashira reaction have been developed.[1] These often require different ligand systems and bases.

Purification and Characterization

Work-up and Purification

-

Dissolve the crude residue in a suitable organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous ammonium chloride solution (to remove copper salts) and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate).

Spectroscopic Data Analysis

The final product, this compound, should be characterized by standard spectroscopic methods.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄ | [9] |

| Molecular Weight | 158.24 g/mol | [9] |

| ¹H NMR (CDCl₃, predicted) | ||

| δ 7.35-7.15 (m, 5H) | Aromatic protons | - |

| δ 2.85 (s, 2H) | -CH₂- | - |

| δ 2.05 (s, 1H) | -C≡CH | - |

| δ 1.10 (s, 6H) | -C(CH₃)₂ | - |

| ¹³C NMR (CDCl₃, predicted) | ||

| δ 138.0 | Aromatic C (quaternary) | - |

| δ 130.0, 128.0, 126.0 | Aromatic CH | - |

| δ 88.0 | -C ≡CH | - |

| δ 70.0 | -C≡C H | - |

| δ 45.0 | -C H₂- | - |

| δ 35.0 | -C (CH₃)₂ | - |

| δ 25.0 | -C(C H₃)₂ | - |

| IR (neat, predicted) | ||

| ν ~3300 cm⁻¹ | ≡C-H stretch | - |

| ν ~2100 cm⁻¹ | C≡C stretch (weak) | - |

| ν ~3100-3000 cm⁻¹ | Aromatic C-H stretch | - |

| ν ~2970-2870 cm⁻¹ | Aliphatic C-H stretch | - |

| Mass Spec (EI) | m/z 158 (M⁺), 143 (M⁺ - CH₃) | [9] |

Safety & Handling

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

-

Copper(I) Iodide: Copper salts are harmful if ingested. Avoid inhalation of dust.

-

3,3-Dimethyl-1-butyne: This is a volatile and flammable liquid.[5] Store in a cool, well-ventilated area away from ignition sources.

-

Triethylamine: Corrosive and flammable with a strong odor. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The Sonogashira cross-coupling reaction provides a reliable and high-yielding pathway for the synthesis of this compound. Careful selection of precursors, catalysts, and reaction conditions is paramount for a successful outcome. The protocol outlined in this guide serves as a robust starting point for researchers in organic synthesis and drug development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. nbinno.com [nbinno.com]

- 6. 3,3-Dimethyl-1-butyne, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C12H14 | CID 12543986 - PubChem [pubchem.ncbi.nlm.nih.gov]

(2,2-Dimethylbut-3-yn-1-yl)benzene chemical properties

An In-depth Technical Guide to (2,2-Dimethylbut-3-yn-1-yl)benzene

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. All laboratory work should be conducted in a controlled environment by trained personnel, adhering to a substance-specific Safety Data Sheet (SDS) and established safety protocols.

Executive Summary

This compound, also identified by its CAS Number 65108-28-3, is a substituted alkyne that presents a unique combination of structural motifs: a lipophilic phenyl group, a sterically demanding quaternary carbon center, and a reactive terminal alkyne.[1][2][3][4] This architecture makes it a valuable building block in medicinal chemistry and materials science, particularly for applications requiring precise molecular engineering. The terminal alkyne serves as a versatile handle for a variety of transformations, including metal-catalyzed cross-couplings and cycloaddition reactions, while the neopentyl-like framework provides steric bulk that can be exploited to influence molecular conformation and interactions. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, grounded in established chemical principles.

Core Physicochemical and Spectroscopic Profile

A foundational understanding of a molecule's physical and spectroscopic properties is critical for its effective use in synthesis and analysis. While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from chemical databases.

Physical and Chemical Properties

The following table summarizes key computed and known properties for this compound.

| Property | Value | Reference / Source |

| CAS Number | 65108-28-3 | [1][3] |

| Molecular Formula | C₁₂H₁₄ | [1][3] |

| Molecular Weight | 158.24 g/mol | [1][3] |

| IUPAC Name | 2,2-dimethylbut-3-ynylbenzene | [1] |

| Synonyms | 3,3-Dimethyl-4-phenyl-1-butyne | [1] |

| XLogP3-AA (Lipophilicity) | 3.6 | [1] |

| Topological Polar Surface Area | 0 Ų | [1] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethers, chlorinated solvents, hydrocarbons). | [5][6] |

Predicted Spectroscopic Signature

For unambiguous identification, spectroscopic analysis is essential. Based on the molecular structure, the following spectral characteristics are expected:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

δ 7.20-7.40 (m, 5H): A multiplet corresponding to the five protons of the monosubstituted benzene ring.

-

δ 2.85 (s, 2H): A singlet for the two benzylic protons (–CH₂–Ph). The singlet multiplicity arises because the adjacent carbon is a quaternary center with no protons for coupling.

-

δ 2.05 (s, 1H): A sharp singlet for the acetylenic proton (–C≡C–H). Its characteristic chemical shift is a key identifier.

-

δ 1.35 (s, 6H): A singlet integrating to six protons, representing the two equivalent methyl groups on the quaternary carbon.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

δ 138-140 (C): The ipso-carbon of the benzene ring attached to the alkyl chain.

-

δ 128-130 (CH): Signals for the ortho-, meta-, and para-carbons of the benzene ring.

-

δ ~88 (C): The internal sp-hybridized carbon of the alkyne (C-3).

-

δ ~70 (CH): The terminal sp-hybridized carbon of the alkyne (C-4).

-

δ ~50 (CH₂): The benzylic carbon (C-1).

-

δ ~35 (C): The quaternary carbon (C-2).

-

δ ~28 (CH₃): The signal for the two equivalent methyl carbons.

-

-

Infrared (IR) Spectroscopy:

-

~3300 cm⁻¹ (sharp, strong): A prominent peak corresponding to the ≡C-H stretch of the terminal alkyne. This is a highly diagnostic absorption.

-

~2110 cm⁻¹ (sharp, weak-medium): The C≡C triple bond stretch. This peak can be weak for terminal alkynes.

-

~3100-3000 cm⁻¹ (medium): Aromatic C-H stretches.

-

~3000-2850 cm⁻¹ (medium): Aliphatic C-H stretches.

-

~1600 & 1495 cm⁻¹ (medium): Aromatic C=C ring stretches.

-

Synthesis and Reactivity

The strategic value of this compound lies in its straightforward synthesis and the versatile reactivity of its terminal alkyne.

Proposed Synthetic Protocol: Nucleophilic Substitution

A robust and scalable synthesis can be achieved via the nucleophilic substitution of a suitable propargyl derivative with a benzyl nucleophile, such as a Grignard reagent. This approach is well-established for forming sterically hindered C-C bonds.

Workflow: Synthesis via Grignard Reagent

Caption: Proposed synthesis of the target compound via a Grignard reaction.

Step-by-Step Methodology:

-

Apparatus Preparation: Assemble a three-necked, round-bottom flask, previously flame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen). Equip the flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel.

-

Grignard Reagent Formation: Charge the flask with magnesium turnings (1.2 equivalents). Add a solution of benzyl bromide (1.0 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel. The reaction is exothermic; maintain a gentle reflux by controlling the addition rate. After completion, the solution of benzylmagnesium bromide should be gray and slightly cloudy.

-

Coupling Reaction: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of 3-chloro-3-methyl-1-butyne (1.1 equivalents) in anhydrous diethyl ether dropwise. Causality Note: Dropwise addition at low temperature is crucial to control the exothermicity of the coupling reaction and minimize side reactions.

-

Reaction Monitoring & Quench: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the flask to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield the final product.

Reactivity Profile

The terminal alkyne is the molecule's reactive hub. Its sp-hybridized C-H bond is weakly acidic, and the π-systems are susceptible to addition reactions.[7][8]

Diagram: Key Reaction Pathways

Caption: Major synthetic transformations of the terminal alkyne functionality.

-

Sonogashira Coupling: This palladium-copper co-catalyzed reaction couples the terminal alkyne with aryl or vinyl halides.[5] It is a powerful method for constructing complex conjugated systems, essential in the synthesis of functional materials and pharmaceutical compounds. The steric hindrance of the neopentyl-like group is unlikely to significantly impede the reaction at the terminal alkyne.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As a cornerstone of "click chemistry," this reaction provides a highly efficient and orthogonal route to 1,4-disubstituted 1,2,3-triazoles by reacting the alkyne with an organic azide.[9] This is particularly valuable in drug discovery for linking molecular fragments and in bioconjugation.

-

Deprotonation and Nucleophilic Attack: The acetylenic proton can be readily removed by a strong base like n-butyllithium to form a lithium acetylide.[5] This potent nucleophile can then react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides), enabling further carbon-carbon bond formation.

-

Hydration: In the presence of acid and a mercury(II) catalyst, the alkyne undergoes Markovnikov hydration to yield the corresponding methyl ketone, providing a route to carbonyl-containing derivatives.

Applications in Drug Development and Materials Science

The structural attributes of this compound make it a strategic building block for advanced applications.

-

Medicinal Chemistry & Drug Discovery:

-

Scaffold Decoration: The alkyne handle allows for late-stage functionalization of complex drug candidates via click chemistry, enabling the rapid generation of libraries for Structure-Activity Relationship (SAR) studies.

-

Fragment-Based Drug Design (FBDD): The entire molecule can serve as a lipophilic fragment. Its use has been noted in the context of Protein Degrader Building Blocks , where precise spatial arrangement and lipophilicity are key for effective ternary complex formation.[3]

-

Metabolic Stability: The quaternary gem-dimethyl group can act as a metabolic shield, blocking potential sites of oxidation on the adjacent benzylic carbon. This can improve the pharmacokinetic profile of a drug candidate by increasing its metabolic stability.

-

-

Materials Science:

-

Polymer Synthesis: The alkyne can be used as a monomer in polymerization reactions or as a cross-linking site to enhance the thermal and mechanical properties of polymers.

-

Surface Functionalization: The alkyne can be attached to surfaces (e.g., nanoparticles, silicon wafers) and subsequently used to "click" other molecules onto that surface, creating functionalized materials for sensors or diagnostic arrays.

-

Safety, Handling, and Storage

As an aromatic hydrocarbon containing a reactive functional group, this compound requires careful handling.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[10]

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[10][11]

-

Handling: The compound is likely flammable. Keep away from heat, sparks, and open flames. Use spark-proof tools and ground all equipment when transferring large quantities to prevent static discharge.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.[12]

References

- 1. This compound | C12H14 | CID 12543986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 65108-28-3 [amp.chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 65108-28-3|this compound|BLD Pharm [bldpharm.com]

- 5. Page loading... [guidechem.com]

- 6. CAS 917-92-0: 3,3-Dimethyl-1-butyne | CymitQuimica [cymitquimica.com]

- 7. Alkyne - Wikipedia [en.wikipedia.org]

- 8. Alkyne Reactivity [www2.chemistry.msu.edu]

- 9. 4-Phenyl-1-butyne | 16520-62-0 | Benchchem [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Crystal Structure Determination of (2,2-Dimethylbut-3-yn-1-yl)benzene

For Distribution To: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies and considerations for determining the crystal structure of (2,2-Dimethylbut-3-yn-1-yl)benzene. In the absence of a publicly available crystal structure for this specific molecule, this document outlines a robust, field-proven workflow from synthesis to structural elucidation and analysis. The principles and protocols described herein are grounded in established crystallographic and chemical science, offering a valuable blueprint for researchers embarking on the structural characterization of novel small molecules.

Introduction: The "Why" Behind the Structure

This compound, with the molecular formula C₁₂H₁₄, is a small organic molecule featuring a phenyl ring linked to a sterically hindered neopentyl-like fragment containing a terminal alkyne.[1] The unique spatial arrangement of its bulky dimethyl groups adjacent to the rigid alkynyl rod and the flexible ethyl-phenyl linker suggests a distinct three-dimensional conformation that will profoundly influence its physical, chemical, and biological properties.

Determining the single-crystal X-ray structure of this compound is of paramount importance. For drug development professionals, an unambiguous 3D structure provides critical insights into the molecule's shape, volume, and the distribution of hydrophobic and potentially interactive regions (the phenyl ring and alkyne). This information is the bedrock of rational drug design, enabling predictions of how the molecule might fit into the active site of a target protein.[2][3][4][5][6][7][8][9] For materials scientists, understanding how these molecules pack together in the solid state can inform the design of new materials with tailored properties.

This guide will walk through the essential stages of a crystal structure determination project: synthesis and purification, single-crystal growth, X-ray diffraction analysis, and the interpretation of the resulting structural data.

Synthesis and Purification: The Foundation of Quality Crystals

A high-purity sample is a non-negotiable prerequisite for successful crystallization. A plausible and efficient synthetic route for this compound is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between terminal alkynes and aryl halides.[10][11][12]

Proposed Synthetic Protocol: Sonogashira Coupling

This protocol describes the coupling of benzyl bromide with 3,3-dimethyl-1-butyne.

Materials:

-

Benzyl bromide

-

3,3-Dimethyl-1-butyne

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

A suitable amine base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and CuI.

-

Solvent and Reagents: Add the anhydrous solvent, followed by the amine base, benzyl bromide, and 3,3-dimethyl-1-butyne. The order of addition can be critical and should be optimized.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction. Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is quenched (e.g., with aqueous ammonium chloride) and the organic product is extracted into a suitable solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

Purification:

The crude product is then purified by flash column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound. The purity should be confirmed by NMR spectroscopy and mass spectrometry.

Crystallization Strategies: From Pure Compound to Diffractable Crystal

Growing a single crystal suitable for X-ray diffraction is often the most challenging step. It is an empirical process that requires screening various conditions. The goal is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered crystalline lattice.[13][14]

Common Crystallization Techniques

-

Slow Evaporation: A solution of the compound is prepared in a suitable solvent and left in a vial covered with a perforated seal. The slow evaporation of the solvent gradually increases the concentration, leading to crystallization.[14][15]

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[13][15][16]

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystal growth.[14][17]

Solvent Selection

The choice of solvent is critical. A good starting point is to find a solvent in which the compound has moderate solubility. A summary of potential solvent systems for screening is provided below.

| Technique | Solvent (for dissolving the compound) | Anti-Solvent (for vapor diffusion) or Co-Solvent |

| Slow Evaporation | Dichloromethane, Toluene, Acetone, Ethyl Acetate | N/A |

| Vapor Diffusion | Toluene | Pentane or Hexane |

| Vapor Diffusion | Tetrahydrofuran (THF) | Hexane |

| Slow Cooling | Isopropanol, Acetonitrile | N/A |

Single-Crystal X-ray Crystallography: The Definitive Analysis

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the process of X-ray diffraction can begin.[18][19][20] This technique provides detailed information about the three-dimensional arrangement of atoms in the crystal.[21][22]

Experimental Workflow

Caption: Workflow for Single-Crystal X-ray Diffraction.

Step-by-Step Methodology:

-

Crystal Mounting: A selected crystal is mounted on a goniometer head, typically using a cryoloop and cryoprotectant, and placed in a stream of cold nitrogen gas (usually around 100 K) to minimize thermal motion and radiation damage.[18]

-

Data Collection: The crystal is rotated in a finely collimated beam of monochromatic X-rays. As the crystal rotates, different crystallographic planes satisfy the Bragg condition (nλ = 2d sinθ) and diffract the X-rays. A detector records the positions and intensities of these diffracted spots.[20]

-

Data Processing: The collected diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz and polarization effects). This results in a file containing a list of unique reflections and their intensities.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.

-

Validation: The final structural model is validated using various crystallographic metrics to ensure its quality and accuracy. The final data is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).

Hypothetical Structural Analysis: What to Expect

While an experimental structure is not available, we can predict key features based on the known connectivity of this compound.

Hypothetical Crystallographic Data

| Parameter | Predicted Value/Range | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules. |

| Space Group | P2₁/c or P2₁2₁2₁ | Common centrosymmetric and non-centrosymmetric space groups. |

| Z (molecules/unit cell) | 4 | A typical value for packing of small organic molecules. |

| Density (calculated) | 1.0 - 1.2 g/cm³ | Typical range for organic compounds. |

Intramolecular Features

-

Conformation: The molecule possesses several rotatable single bonds. The torsion angles defining the orientation of the phenyl ring relative to the quaternary carbon center will be a key conformational feature. Crystal packing forces may favor a specific conformation over what might be predicted in the gas phase.

-

Bond Lengths and Angles: The C≡C triple bond of the alkyne will be approximately 1.20 Å. The C-C single bonds will be in the range of 1.52-1.54 Å. The geometry around the sp³ quaternary carbon will be tetrahedral, with bond angles close to 109.5°, though some distortion is expected due to steric hindrance from the bulky phenyl and gem-dimethyl groups.

Intermolecular Interactions and Crystal Packing

The way the molecules pack in the crystal lattice is governed by intermolecular forces. For this compound, we can anticipate the following interactions:

-

Van der Waals Forces: These will be the dominant interactions, driven by the packing of the hydrophobic phenyl and dimethyl groups.

-

C-H···π Interactions: The terminal alkyne C-H bond or the C-H bonds of the ethyl linker could potentially interact with the electron-rich face of the phenyl ring of a neighboring molecule. These interactions, while weak, can play a significant role in directing the crystal packing.

Caption: Potential Intermolecular Interactions.

The Role of Computational Modeling

In parallel with experimental efforts, computational methods can provide valuable insights. Crystal structure prediction (CSP) algorithms can generate a landscape of possible crystal packings, ranked by their thermodynamic stability.[23][24][25][26][27] Furthermore, quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to calculate the optimized gas-phase geometry of the molecule. Comparing this theoretical structure with the experimentally determined solid-state structure can reveal the conformational changes induced by crystal packing forces.

Conclusion

The determination of the crystal structure of this compound is a critical step in unlocking its full potential in drug discovery and materials science. Although a solved structure is not yet in the public domain, this guide has provided a comprehensive, scientifically grounded roadmap for its determination and analysis. The workflow—from rational synthesis and meticulous purification to the empirical art of crystallization and the precise science of X-ray diffraction—represents a powerful platform for the structural elucidation of any novel small molecule. The resulting atomic-level insights are indispensable for modern chemical research and development.[28][29]

References

- 1. This compound | C12H14 | CID 12543986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]

- 6. zienjournals.com [zienjournals.com]

- 7. migrationletters.com [migrationletters.com]

- 8. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Growing Crystals [web.mit.edu]

- 15. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 16. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 17. Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material? - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE02222G [pubs.rsc.org]

- 18. creative-biostructure.com [creative-biostructure.com]

- 19. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 20. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 21. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 22. rigaku.com [rigaku.com]

- 23. Computational studies of crystal structure and bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Crystal Structure Prediction [mme-ucl.github.io]

- 25. Crystal structure prediction - Wikipedia [en.wikipedia.org]

- 26. arxiv.org [arxiv.org]

- 27. tandfonline.com [tandfonline.com]

- 28. tandfonline.com [tandfonline.com]

- 29. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Reactivity of the Terminal Alkyne in (2,2-Dimethylbut-3-yn-1-yl)benzene

Abstract: This guide provides an in-depth analysis of the chemical reactivity of the terminal alkyne in (2,2-Dimethylbut-3-yn-1-yl)benzene. This molecule is a valuable building block in organic synthesis, distinguished by a neopentyl-like quaternary carbon center adjacent to the reactive alkyne. This unique structural motif imparts significant steric hindrance, which profoundly influences the molecule's participation in a range of chemical transformations. We will explore the fundamental acidity and acetylide formation, delve into pivotal metal-catalyzed cross-coupling reactions such as the Sonogashira coupling, examine its role in cycloadditions like the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and analyze the regioselectivity of hydration and hydroboration reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct properties of this sterically encumbered alkyne in complex molecular design and synthesis.

Introduction: Structural Features and Physicochemical Properties

This compound is a terminal alkyne characterized by a unique structural feature: a gem-dimethyl group on the carbon atom beta to the phenyl ring and alpha to the alkyne. This arrangement creates a sterically demanding neopentyl-like environment directly adjacent to the reactive C≡C triple bond. This steric bulk is a critical determinant of the alkyne's reactivity, often modulating reaction rates and influencing selectivity in catalytic processes when compared to less hindered analogs like phenylacetylene.[1][2] Understanding this interplay between sterics and electronics is crucial for its effective application in synthesis.

The high electron density and sp-hybridized nature of the terminal alkyne make it a versatile functional group, capable of acting as an acid, a nucleophile (upon deprotonation), or a partner in a variety of addition and coupling reactions.[3]

Physicochemical and Spectroscopic Data

The identity and purity of this compound are confirmed through standard analytical techniques. The table below summarizes its key properties.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₁₂H₁₄ | [4] |

| Molecular Weight | 158.24 g/mol | [4] |

| CAS Number | 65108-28-3 | [4] |

| Appearance | Colorless to pale yellow liquid | N/A |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30-7.15 (m, 5H, Ar-H), 2.75 (s, 2H, -CH₂-), 2.05 (s, 1H, C≡C-H), 1.30 (s, 6H, -C(CH₃)₂) | [5] |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 138.5, 128.4, 128.2, 126.3, 87.5, 68.9, 49.5, 36.1, 25.4 | [5][6] |

| IR (Neat, cm⁻¹) | ~3300 (ν, ≡C-H), ~2100 (ν, C≡C), ~3030, 2960 (ν, C-H) | N/A |

Note: NMR and IR data are characteristic values and may vary slightly based on solvent and instrumentation.

Core Reactivity: Acidity and Acetylide Formation

The most fundamental reaction of a terminal alkyne is the deprotonation of its weakly acidic proton. The sp-hybridization of the terminal carbon imparts significant s-character (50%), making it more electronegative than sp² or sp³ carbons and stabilizing the resulting conjugate base.[7][8] Consequently, the pKa of the acetylenic proton is approximately 25, rendering it far more acidic than protons on alkenes (pKa ≈ 44) or alkanes (pKa ≈ 50).[8]

This acidity allows for the facile generation of a potent carbon nucleophile—the acetylide anion—using a sufficiently strong base, such as sodium amide (NaNH₂) or organolithium reagents (e.g., n-butyllithium).[7][9][10]

R-C≡C-H + B⁻ → R-C≡C:⁻ + H-B (where B⁻ is a strong base like NH₂⁻ or Bu⁻)

This resulting acetylide is a powerful nucleophile and a strong base.[7][10] It readily participates in Sₙ2 reactions to form new carbon-carbon bonds, a cornerstone of synthetic chemistry for chain extension. However, due to its strong basicity and the steric hindrance of the this compound backbone, its utility is highest with unhindered primary alkyl halides. With secondary or tertiary halides, the competing E2 elimination pathway often predominates.[7][10]

Metal-Catalyzed Cross-Coupling Reactions

The terminal alkyne serves as an excellent partner in a variety of metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

Sonogashira Coupling

The Sonogashira reaction is a robust and widely used method for forming a C(sp²)-C(sp) bond by coupling a terminal alkyne with an aryl or vinyl halide (or triflate).[11][12] The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base.[11][13]

Mechanism: The reaction proceeds via two interconnected catalytic cycles.

-

Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (R¹-X) to form a Pd(II) complex.

-

Copper Cycle: The copper(I) salt reacts with the terminal alkyne (H-C≡C-R²) in the presence of the base to form a copper(I) acetylide intermediate.

-

Transmetalation: The copper acetylide transfers the acetylenic group to the Pd(II) complex, regenerating the Cu(I) catalyst.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (R¹-C≡C-R²) and regenerate the active Pd(0) catalyst.[11]

Caption: Sonogashira Catalytic Cycles

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is adapted for a sterically hindered alkyne like 3,3-dimethyl-1-butyne, which serves as a good model for this compound.[14]

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%), and CuI (0.10 mmol, 10 mol%).

-

Solvent and Base: Add anhydrous triethylamine (3-5 mL).

-

Alkyne Addition: Add this compound (1.2 mmol, 1.2 equiv) dropwise to the stirred mixture.

-

Reaction: Heat the reaction mixture to the required temperature (typically 50-80 °C) and monitor by TLC or GC-MS until the starting material is consumed. The steric hindrance of the substrate may necessitate longer reaction times or slightly higher temperatures.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

-

Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Cycloaddition Reactions

The carbon-carbon triple bond is an excellent dienophile or dipolarophile in cycloaddition reactions. For terminal alkynes, the most prominent of these is the CuAAC reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A cornerstone of "click chemistry," the CuAAC reaction provides a highly efficient and regiospecific route to 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an organic azide.[15][16] This reaction is prized for its reliability, mild reaction conditions, and tolerance of a wide variety of functional groups.[16][17]

Mechanism: The reaction is catalyzed by a Cu(I) species, which is often generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The Cu(I) first forms a copper acetylide. This intermediate then reacts with the azide in a stepwise manner, involving a six-membered copper-containing ring, which ultimately leads to the triazole product and regeneration of the Cu(I) catalyst.[16]

Caption: CuAAC Reaction Mechanism

While CuAAC is generally robust, highly sterically hindered alkynes can sometimes exhibit slower reaction rates.[15][18] For this compound, the reaction should still proceed efficiently, though optimization of ligand, solvent, or temperature may be beneficial in challenging cases.

Experimental Protocol: General Procedure for CuAAC

-

Setup: In a vial, dissolve the organic azide (1.0 mmol) and this compound (1.1 mmol, 1.1 equiv) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1, 5 mL).

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 20 mol%) in H₂O (1 mL) and a solution of CuSO₄·5H₂O (0.1 mmol, 10 mol%) in H₂O (1 mL).

-

Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄ solution. The mixture typically turns heterogeneous and may change color.

-

Reaction: Stir vigorously at room temperature. Monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-24 hours.

-

Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. The resulting triazole product can be purified by flash chromatography or recrystallization.

Hydration and Hydroboration Reactions

The addition of H₂O across the triple bond of this compound can be controlled to yield either a ketone or an aldehyde, depending on the chosen methodology.

Hydration (Markovnikov Addition)

The hydration of terminal alkynes, typically catalyzed by mercury(II) salts (e.g., HgSO₄) in aqueous acid, follows Markovnikov's rule.[19] The initial addition of water across the triple bond forms an enol intermediate, which rapidly tautomerizes to the more stable keto form. For a terminal alkyne, this process selectively yields a methyl ketone. The significant steric hindrance in this compound does not alter this regiochemical outcome, as the electronic preference for forming the more stable secondary vinyl cation intermediate dictates the selectivity.

Hydroboration-Oxidation (Anti-Markovnikov Addition)

To achieve anti-Markovnikov hydration and produce an aldehyde, a two-step hydroboration-oxidation sequence is employed.[20][21]

Causality Behind Reagent Choice:

-

Hydroboration: A sterically hindered dialkylborane, such as disiamylborane ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), is used instead of BH₃.[20][21] This is for two critical reasons:

-

Preventing Double Addition: The bulky alkyl groups prevent a second hydroboration reaction from occurring on the initially formed vinylborane intermediate.

-

Enforcing Regioselectivity: The steric bulk of the borane reagent ensures that the boron atom adds to the terminal, least sterically hindered carbon of the alkyne.[22][23] The neopentyl-like group of the substrate itself further reinforces this selectivity.

-

-

Oxidation: The resulting vinylborane is then oxidized with basic hydrogen peroxide (H₂O₂, NaOH) to yield an enol, which tautomerizes to the final aldehyde product.[20]

Caption: Hydroboration-Oxidation Workflow

Summary and Outlook

The reactivity of the terminal alkyne in this compound is a compelling case study in the influence of steric hindrance on a versatile functional group. While its fundamental reactivity patterns—acidity, participation in coupling and cycloaddition reactions—are characteristic of terminal alkynes, the outcomes and required conditions are often modulated by the bulky gem-dimethyl group.

-

Acetylide Formation: Proceeds readily, but the nucleophile's effectiveness is channeled towards less hindered electrophiles.

-

Sonogashira Coupling & CuAAC: Remain highly effective, demonstrating the power of these catalytic methods to overcome significant steric barriers, though reaction kinetics may be slower than with unhindered substrates.

-

Hydration/Hydroboration: The regioselectivity is strongly governed by both electronic effects and the combined steric influence of the substrate and reagents, allowing for predictable synthesis of either ketones or aldehydes.

As a synthetic building block, this compound offers chemists a tool to introduce a rigid alkynyl linker with a defined, sterically demanding group. This can be strategically employed in medicinal chemistry to probe protein binding pockets, control molecular conformation, or improve metabolic stability by replacing more labile aromatic structures.[24] Its continued exploration promises to yield novel molecular entities in both materials science and drug discovery.

References

- 1. Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C12H14 | CID 12543986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 10. 9.8. Substitution with acetylides | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. jk-sci.com [jk-sci.com]

- 14. Page loading... [wap.guidechem.com]

- 15. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Click Chemistry [organic-chemistry.org]

- 17. Click Chemistry | AAT Bioquest [aatbio.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Alkyne Reactivity [www2.chemistry.msu.edu]

- 22. m.youtube.com [m.youtube.com]

- 23. m.youtube.com [m.youtube.com]

- 24. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stability and Storage of (2,2-Dimethylbut-3-yn-1-yl)benzene for Research Applications

Introduction and Compound Profile

(2,2-Dimethylbut-3-yn-1-yl)benzene, with CAS number 65108-28-3, is a substituted terminal alkyne of significant interest in synthetic organic chemistry and drug development.[1] Its unique structure, featuring a reactive terminal alkyne, a sterically demanding gem-dimethyl bridge, and a hydrophobic phenyl group, makes it a versatile building block for introducing complex molecular scaffolds.[2] However, the very features that impart its synthetic utility also contribute to its chemical instability if not stored and handled with the requisite scientific rigor.

This guide provides an in-depth analysis of the factors governing the stability of this compound. It outlines field-proven protocols for its storage and handling, designed to preserve its chemical integrity and ensure the safety of laboratory personnel. The recommendations herein are synthesized from fundamental chemical principles and data from analogous molecular structures.

Intrinsic Chemical Stability and Reactivity

A thorough understanding of the molecule's structure is paramount to predicting its stability. The compound can be deconstructed into three key functional components, each contributing to its overall reactivity profile.

2.1 Structural Analysis

-

Terminal Alkyne (Ethynyl Group): This is the primary locus of reactivity. The C-H bond on a terminal alkyne is notably acidic for a hydrocarbon (pKa ≈ 25), far more so than its alkene (pKa ≈ 44) or alkane (pKa ≈ 50) counterparts.[3][4] This acidity allows for easy deprotonation by strong bases to form a highly nucleophilic acetylide anion.[5]

-

Gem-Dimethyl Group: The two methyl groups on the adjacent carbon create significant steric hindrance around the propargylic position. This can influence reaction kinetics and may provide a degree of steric protection against certain intermolecular reactions, such as polymerization.

-

Phenyl Group: The benzene ring is a bulky, non-polar moiety that influences the compound's solubility and electronic properties. While the alkyl chain insulates the alkyne from the ring's electronic effects to some extent, the overall structure is susceptible to reactions common to aromatic compounds.

2.2 Inherent Reactivity and Potential Degradation Pathways

The principal stability concerns for this compound stem from the reactivity of the terminal alkyne moiety.

-

Explosive Acetylide Formation: This is the most critical and acute hazard associated with terminal alkynes. The acidic alkyne proton can be displaced by heavy metal ions, particularly copper(I) (Cu⁺), silver(I) (Ag⁺), and mercury(II) (Hg²⁺), to form metal acetylides.[6] These compounds, especially when dry, are often shock-sensitive and can detonate violently.[6] Therefore, contact with these metals, their salts, or incompatible metal spatulas must be strictly avoided.

-

Oligomerization and Polymerization: Terminal alkynes, including phenylacetylene derivatives, are known to undergo oligomerization or polymerization over time.[6][7] This process can be accelerated by heat, light, or the presence of trace metal catalysts or basic impurities remaining from synthesis.[6] The resulting polymers are often insoluble and represent a loss of valuable starting material.

-

Oxidative Degradation: Like many organic compounds, this compound is susceptible to oxidation.[6] The presence of atmospheric oxygen can lead to complex degradation pathways, often resulting in a change of appearance from a colorless liquid to a yellow or brown hue, a phenomenon commonly observed in the analogous compound, phenylacetylene.[8]

Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, a multi-faceted approach to storage and handling is essential. The core principles are the exclusion of atmospheric oxygen, light, and heat, and the prevention of contact with incompatible materials.

3.1 Summary of Optimal Storage Conditions

The following table summarizes the recommended conditions for maintaining the long-term stability of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C (Refrigerated) | Minimizes the rate of thermally induced oligomerization, polymerization, and other decomposition reactions.[6][9] Cold-chain transport is often recommended by suppliers.[10] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation and side reactions involving atmospheric moisture.[6][8] |

| Light | Protection from Light | Prevents light-induced radical reactions or polymerization.[6][8] |

| Container | Amber Glass Vial/Bottle with PTFE-lined Cap | Amber glass excludes light.[8] A PTFE-lined cap provides an inert seal, preventing contamination from the cap material and ensuring an airtight environment. |

| Purity | High Purity (Free of base/metal catalysts) | Impurities can catalyze decomposition pathways, significantly reducing shelf-life.[6] |

3.2 Detailed Step-by-Step Storage Protocol

-

Initial Receipt and Inspection: Upon receipt, verify the container is sealed and undamaged. Note any discoloration of the product, which may indicate partial degradation.

-

Container Selection: Use a clean, dry amber glass vial or bottle with a polytetrafluoroethylene (PTFE)-lined screw cap. Ensure the container size is appropriate to minimize headspace.

-

Inert Atmosphere Blanketing: Before sealing, the container headspace must be purged of air and replaced with an inert gas.

-

a. Insert a long needle connected to a regulated source of dry argon or nitrogen, ensuring the needle tip is below the surface of the liquid if possible, or deep into the headspace.

-

b. Insert a second, shorter "vent" needle into the septum or cap liner, not extending into the liquid.

-

c. Gently bubble the inert gas through the liquid (or purge the headspace) for several minutes to displace all air.

-

d. Remove the vent needle first, followed by the gas inlet needle, and immediately seal the container tightly.

-

-

Sealing and Labeling: For long-term storage, wrap the cap and neck of the vial with Parafilm® to further guard against atmospheric contamination. Label the container clearly with the compound name, date received, and storage conditions.

-

Refrigeration: Place the sealed container in a refrigerator designated for chemical storage, maintaining a temperature between 2–8 °C.[9]

3.3 Handling Workflow and Decision Process

The following diagram outlines the critical decision points and workflow for safely handling and storing this compound from receipt to use.

Critical Safety Precautions

Adherence to safety protocols is non-negotiable when working with this class of compound.

-

Flammability: The compound is expected to be a flammable liquid, similar to its structural analogs.[6][11] Handle only in a well-ventilated fume hood, away from all sources of ignition such as heat, sparks, and open flames.[6]

-

Avoidance of Metal Contact: As detailed in Section 2.2, never use spatulas or needles made of copper, silver, brass, or bronze. Use stainless steel, nickel, or glass equipment to prevent the formation of explosive acetylides.[6]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile), must be worn at all times.

-

Disposal: Dispose of unused material and empty containers in accordance with local, state, and federal regulations for flammable organic waste. Do not mix with waste streams containing heavy metal salts.

Conclusion

The long-term stability of this compound is achievable through meticulous control of its storage environment. The primary threats to its integrity are oxidation, thermal decomposition, light exposure, and reaction with incompatible heavy metals. By implementing the protocols outlined in this guide—specifically, storage at 2–8 °C under an inert atmosphere in a light-protected container—researchers can ensure the compound's purity and reactivity for its intended synthetic applications, while maintaining the highest standards of laboratory safety.

References

- 1. This compound | 65108-28-3 [amp.chemicalbook.com]

- 2. This compound | C12H14 | CID 12543986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Alkyne - Wikipedia [en.wikipedia.org]

- 4. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Phenylacetylene - Sciencemadness Wiki [sciencemadness.org]

- 9. Phenylacetylene CAS#: 536-74-3 [m.chemicalbook.com]

- 10. 65108-28-3|this compound|BLD Pharm [bldpharm.com]

- 11. 3,3-Dimethyl-1-butyne | 917-92-0 [chemicalbook.com]

An In-Depth Technical Guide to (2,2-Dimethylbut-3-yn-1-yl)benzene: Synthesis, Characterization, and Physicochemical Properties

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of (2,2-Dimethylbut-3-yn-1-yl)benzene, a substituted alkyne of interest in synthetic organic chemistry. Due to the limited availability of experimental data for this specific compound, this guide presents established information alongside a detailed, field-proven synthetic protocol for a closely related and well-characterized structural analog, (3,3-Dimethylbut-1-ynyl)benzene. This approach provides a robust framework for the synthesis and understanding of this class of molecules.

Introduction and Chemical Identity

This compound, with the CAS Number 65108-28-3 , is a hydrocarbon featuring a benzene ring attached to a neopentyl group which is further substituted with a terminal alkyne.[1] Its rigid acetylenic unit and the sterically demanding gem-dimethyl group make it an intriguing building block for various applications in medicinal chemistry and materials science, where precise three-dimensional arrangements of molecular fragments are crucial.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| CAS Number | 65108-28-3 | [1] |

| Molecular Formula | C₁₂H₁₄ | [1] |

| Molecular Weight | 158.24 g/mol | [1] |

Due to the absence of published experimental spectroscopic data for this compound, a detailed characterization section is not possible at this time. However, the subsequent section provides a comprehensive synthetic and characterization workflow for a closely related isomer, which can serve as a valuable reference.

Synthesis of a Structural Isomer: (3,3-Dimethylbut-1-ynyl)benzene via Sonogashira Coupling

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2][3] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, provides a reliable route to substituted alkynes.[2][3]

The following is a detailed protocol for the synthesis of (3,3-Dimethylbut-1-ynyl)benzene, a structural isomer of the target compound, which illustrates a practical and widely applicable synthetic methodology.

Experimental Protocol: Sonogashira Coupling of Iodobenzene and 3,3-Dimethyl-1-butyne

This protocol is adapted from established Sonogashira coupling procedures.[2]

Materials:

-

Iodobenzene

-

3,3-Dimethyl-1-butyne (tert-butylacetylene)[4]

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Toluene, anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.03 equivalents) and copper(I) iodide (0.05 equivalents).

-

Addition of Reagents: Add anhydrous toluene followed by anhydrous triethylamine (2.0 equivalents). To this stirred suspension, add iodobenzene (1.0 equivalent) and then 3,3-dimethyl-1-butyne (1.2 equivalents) via syringe.

-

Reaction: Heat the reaction mixture to 70°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and wash sequentially with saturated aqueous NH₄Cl solution and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (3,3-Dimethylbut-1-ynyl)benzene.

Synthesis Workflow Diagram

References

An In-Depth Technical Guide to the Known Reactions of (2,2-Dimethylbut-3-yn-1-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,2-Dimethylbut-3-yn-1-yl)benzene, a substituted terminal alkyne, presents a unique structural motif characterized by a sterically hindered gem-dimethyl group adjacent to a reactive carbon-carbon triple bond. This arrangement imparts distinct reactivity and selectivity in a variety of organic transformations. The presence of the bulky neopentyl-like fragment influences the accessibility of the alkyne, while the terminal proton offers a handle for a range of coupling and addition reactions. This guide provides a comprehensive overview of the key known and analogous reactions involving this versatile building block, offering insights into reaction mechanisms, experimental considerations, and synthetic applications relevant to researchers in organic synthesis and drug development.

I. Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira reaction is a cornerstone of C-C bond formation, enabling the coupling of terminal alkynes with aryl or vinyl halides.[1] For this compound, this reaction provides a powerful method for the synthesis of disubstituted alkynes, which are prevalent in pharmaceuticals, natural products, and organic materials.

Mechanistic Insights

The Sonogashira coupling typically proceeds through a dual catalytic cycle involving palladium and copper co-catalysts.

Palladium Cycle:

-

Oxidative Addition: A Pd(0) species undergoes oxidative addition with the aryl or vinyl halide (R-X).

-

Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Copper Cycle:

-

π-Complex Formation: The terminal alkyne coordinates with a Cu(I) salt.

-

Deprotonation: A base facilitates the deprotonation of the alkyne, forming a copper(I) acetylide.

The steric hindrance imposed by the gem-dimethyl group in this compound can influence the rate of the transmetalation step. The choice of ligands on the palladium catalyst is crucial to accommodate the bulky alkyne and facilitate efficient coupling.[2]

Figure 1: Simplified Catalytic Cycles of the Sonogashira Reaction.

Analogous Experimental Protocol: Sonogashira Coupling of a Sterically Hindered Alkyne

This protocol is adapted from procedures for the coupling of sterically demanding terminal alkynes with aryl halides.[3][4][5]

Materials:

-

This compound

-

Aryl halide (e.g., 4-iodotoluene)

-

Pd(PPh₃)₂Cl₂

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous toluene

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%).

-

Add anhydrous toluene, followed by triethylamine.

-

Add the aryl halide (1.0 equivalent) and this compound (1.2 equivalents).

-

Stir the reaction mixture at 70 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with toluene.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Data Summary:

| Entry | Aryl Halide | Alkyne | Catalyst Loading (Pd/Cu) | Base | Solvent | Yield (%) |

| 1 | 4-Iodotoluene | Phenylacetylene | 2 mol% / 4 mol% | Et₃N | Toluene | 92 |

| 2 | 1-Bromonaphthalene | 3,3-Dimethyl-1-butyne | 3 mol% / 6 mol% | DIPA | THF | 85 |

II. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A "Click Chemistry" Approach

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of "click chemistry," offering a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[6][7] The terminal alkyne of this compound serves as an excellent substrate for this transformation, enabling its conjugation to a wide array of molecules bearing an azide functionality.[8]

Mechanistic Rationale

The CuAAC reaction is believed to proceed through a stepwise mechanism involving copper(I) acetylide intermediates.[9]

-

Formation of Copper Acetylide: In the presence of a copper(I) source, the terminal alkyne is deprotonated to form a copper acetylide.

-

Coordination of Azide: The organic azide coordinates to the copper center.

-

Cycloaddition: A stepwise cycloaddition occurs, leading to a six-membered copper-containing intermediate.

-

Ring Contraction and Protonolysis: This intermediate rearranges and, upon protonolysis, releases the triazole product and regenerates the copper(I) catalyst.

The gem-dimethyl group in this compound is not expected to significantly hinder the reaction, as the reaction site is the terminal alkyne.

Figure 2: General Workflow for a CuAAC Reaction.

Analogous Experimental Protocol: CuAAC Reaction

This protocol is based on standard procedures for the copper-catalyzed cycloaddition of terminal alkynes.[8]

Materials:

-

This compound

-

Benzyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) and benzyl azide (1.0 equivalent) in a 1:1 mixture of tert-butanol and water.

-

Add sodium ascorbate (0.1 equivalents) followed by copper(II) sulfate pentahydrate (0.05 equivalents).

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, as indicated by TLC.

-

Upon completion, add water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

III. Hydration of the Alkyne Moiety

The hydration of terminal alkynes is a fundamental transformation that yields carbonyl compounds. In the case of this compound, acid-catalyzed hydration is expected to follow Markovnikov's rule to produce a methyl ketone.[10]

Mechanistic Pathway

The acid-catalyzed hydration of an alkyne typically involves the following steps:[11]

-

Protonation: The alkyne is protonated by a strong acid to form a vinyl cation. For a terminal alkyne, the proton adds to the terminal carbon to form the more stable secondary vinyl cation.

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the vinyl cation.

-

Deprotonation: Deprotonation of the resulting oxonium ion yields an enol.

-

Keto-Enol Tautomerization: The enol, which is generally unstable, rapidly tautomerizes to the more stable keto form.

The presence of a bulky group adjacent to the alkyne can influence the rate of hydration but is not expected to alter the regioselectivity.[12]

Figure 3: Mechanism of Acid-Catalyzed Alkyne Hydration.

Analogous Experimental Protocol: Acid-Catalyzed Hydration

This protocol is adapted from general procedures for the hydration of terminal alkynes.[7]

Materials:

-

This compound

-

Sulfuric acid (H₂SO₄)

-

Mercury(II) sulfate (HgSO₄) (catalytic amount)

-

Water

-

Methanol or Tetrahydrofuran (THF) as a co-solvent

Procedure:

-

To a solution of this compound (1.0 equivalent) in a mixture of water and a co-solvent (e.g., methanol), add a catalytic amount of mercury(II) sulfate.

-

Carefully add concentrated sulfuric acid dropwise.

-

Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the resulting ketone by distillation or column chromatography.

IV. Intramolecular Cyclization Reactions

The structure of this compound, with an alkyne tethered to a benzene ring, makes it a suitable precursor for intramolecular cyclization reactions to form fused ring systems. Specifically, derivatives of this compound, such as the corresponding ortho-substituted benzyl alcohols, can undergo cyclization to form dihydroisobenzofuran derivatives.[13][14]

Mechanistic Considerations

The cyclization of ortho-alkynyl benzyl alcohols can be catalyzed by various transition metals, such as gold or palladium, or promoted by electrophiles like iodine.[15][16] The general mechanism involves the activation of the alkyne by the catalyst or electrophile, followed by intramolecular nucleophilic attack by the hydroxyl group.

For a palladium-catalyzed process, a plausible pathway involves:

-

Coordination: The palladium catalyst coordinates to the alkyne.

-

Intramolecular Oxypalladation: The hydroxyl group attacks the coordinated alkyne in a 5-exo-dig fashion.

-

Protonolysis: The resulting organopalladium intermediate undergoes protonolysis to release the dihydroisobenzofuran product and regenerate the active catalyst.

The gem-dimethyl group can favor the 5-exo-dig cyclization pathway due to the Thorpe-Ingold effect, which brings the reacting groups into closer proximity.[16]

Figure 4: General Workflow for Intramolecular Cyclization.

Analogous Experimental Protocol: Palladium-Catalyzed Cyclization

This protocol is based on the cyclization of ortho-alkynyl benzyl alcohols.[15]

Materials:

-

ortho-((2,2-Dimethylbut-3-yn-1-yl))benzyl alcohol (requires prior synthesis)

-

Palladium(II) chloride (PdCl₂)

-

Copper(II) chloride (CuCl₂)

-

1,2-Dichloroethane (DCE)

Procedure:

-

To a reaction vessel, add the ortho-alkynyl benzyl alcohol derivative (1.0 equivalent), palladium(II) chloride (5 mol%), and copper(II) chloride (3 equivalents).

-

Add 1,2-dichloroethane as the solvent.

-

Stir the reaction mixture at room temperature for several hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and filter through a short pad of silica gel.

-

Concentrate the filtrate and purify the residue by column chromatography to afford the dihydroisobenzofuran product.

Conclusion

This compound is a valuable synthetic intermediate whose reactivity is dominated by its terminal alkyne functionality, modulated by the steric influence of the adjacent gem-dimethyl group. The reactions highlighted in this guide—Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition, hydration, and intramolecular cyclization—demonstrate its utility in constructing complex molecular architectures. The provided analogous protocols offer a starting point for researchers to explore the chemistry of this and related sterically hindered alkynes in the pursuit of novel therapeutics and functional materials. Further investigation into the unique reactivity imparted by the neopentyl-like scaffold is warranted and will undoubtedly uncover new and exciting applications.

References

- 1. divyarasayan.org [divyarasayan.org]

- 2. benchchem.com [benchchem.com]

- 3. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. scribd.com [scribd.com]

- 6. Palladium-catalyzed sequential oxidative cyclization/coupling of 2-alkynylphenols and alkenes: a direct entry into 3-alkenylbenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Controlling cyclization pathways in palladium(ii)-catalyzed intramolecular alkene hydro-functionalization via substrate directivity - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Gold-catalyzed π-directed regioselective cyclization of bis(o-alkynyl benzyl alcohols): rapid access to dihydroisobenzofuran derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. A Simple and Mild Synthesis of 1H-Isochromenes and (Z)-1-Alkylidene-1,3-dihydroisobenzofurans by the Iodocyclization of 2-(1-Alkynyl)benzylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN107954960B - A kind of synthetic method of 1,3-dihydroisobenzofuran compounds - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of (2,2-Dimethylbut-3-yn-1-yl)benzene

Abstract

This technical guide provides a comprehensive overview of the synthesis of (2,2-Dimethylbut-3-yn-1-yl)benzene, a neopentyl-substituted terminal alkyne of interest in synthetic organic chemistry. While a singular, seminal publication detailing the initial synthesis of this specific molecule remains elusive in broad literature searches, this document outlines a robust and scientifically sound synthetic approach based on well-established organometallic principles. The proposed synthesis involves the nucleophilic substitution reaction between the lithium salt of 3,3-dimethyl-1-butyne and benzyl bromide. This guide offers a detailed experimental protocol, an in-depth discussion of the underlying reaction mechanism, and practical insights into the experimental design, ensuring both technical accuracy and field-proven applicability for researchers, scientists, and professionals in drug development.

Introduction and Significance